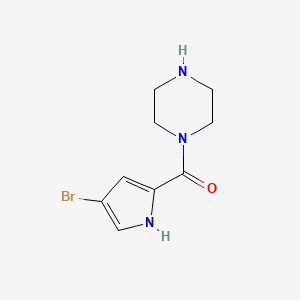
(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone is a synthetic organic compound that features a brominated pyrrole ring and a piperazine moiety linked through a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromopyrrole.
Formation of Methanone Linkage: The brominated pyrrole is then reacted with a suitable piperazine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the methanone linkage.
Industrial Production Methods: Industrial-scale production may involve continuous flow synthesis techniques to enhance yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the pyrrole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmacophore: Acts as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Potential use in the synthesis of antimicrobial compounds.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-1h-pyrrol-2-yl)(piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyrrole ring can engage in π-π interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules.
Comparación Con Compuestos Similares
(4-Chloro-1h-pyrrol-2-yl)(piperazin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(4-Fluoro-1h-pyrrol-2-yl)(piperazin-1-yl)methanone: Fluorine substitution on the pyrrole ring.
Uniqueness:
Bromine Substitution: The presence of a bromine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to chlorine or fluorine analogs.
Electronic Effects:
Propiedades
Fórmula molecular |
C9H12BrN3O |
|---|---|
Peso molecular |
258.12 g/mol |
Nombre IUPAC |
(4-bromo-1H-pyrrol-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H12BrN3O/c10-7-5-8(12-6-7)9(14)13-3-1-11-2-4-13/h5-6,11-12H,1-4H2 |
Clave InChI |
YMUOPIXCMRTQKO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)C2=CC(=CN2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Benzyloxy)-4-methoxyphenyl]acetic acid](/img/structure/B13546272.png)
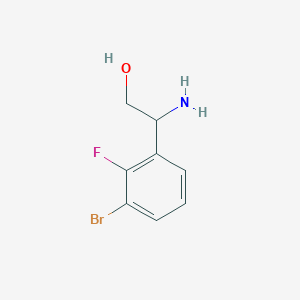

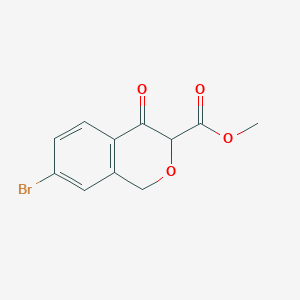
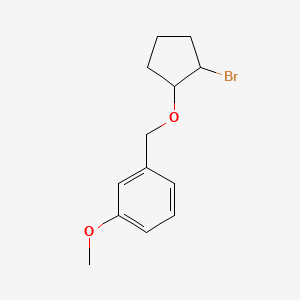


![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)

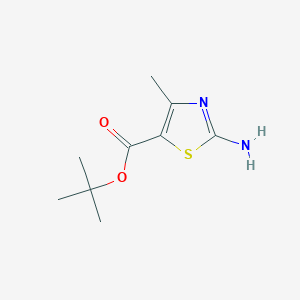
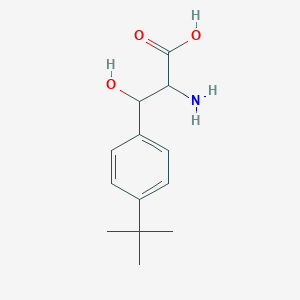


![{[2-(Methoxymethyl)-1,3-thiazol-4-yl]methyl}[(5,6,7,8-tetrahydronaphthalen-1-yl)methyl]amine hydrochloride](/img/structure/B13546335.png)
